molecular formula C10H9F3O2 B1347197 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane CAS No. 585-45-5

2-[3-(Trifluoromethyl)phenoxymethyl]oxirane

Cat. No.: B1347197
CAS No.: 585-45-5
M. Wt: 218.17 g/mol
InChI Key: NBXFAQFMTDGEQN-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is an organic compound belonging to the oxirane family. It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further linked to an oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane typically involves the reaction of 3-(trifluoromethyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Chemistry As a building block, 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is used in the synthesis of complex organic molecules. The oxirane ring can undergo reactions such as oxidation, reduction, and substitution, allowing for the creation of a variety of novel compounds.
  • Biology This compound is investigated for its potential as a bioactive compound with antimicrobial properties.
  • Medicine this compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors. The oxirane ring's high reactivity allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Industry It is utilized in the production of specialty polymers and materials with unique properties.

Chemical Reactions Analysis

  • Types of Reactions this compound undergoes various chemical reactions:
    • Oxidation The oxirane ring can be oxidized to form diols. Reagents such as hydrogen peroxide or peracids are commonly used.
    • Reduction The compound can be reduced to form alcohols. Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
    • Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols are used under basic conditions.

Role of Trifluoromethyl Group

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 2-[3-(Trifluoromethyl)phenoxy]ethanol
  • 2-[3-(Trifluoromethyl)phenoxy]propane
  • 2-[3-(Trifluoromethyl)phenoxy]butane

Comparison: 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is unique due to the presence of the oxirane ring, which imparts high reactivity and versatility in chemical reactions.

Biological Activity

2-[3-(Trifluoromethyl)phenoxymethyl]oxirane, commonly referred to as TFMPMO, is an organic compound characterized by its unique oxirane structure and the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. The following sections provide a comprehensive overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound is synthesized through the reaction of 3-(trifluoromethyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This process involves the formation of an intermediate that subsequently cyclizes to form the oxirane ring. The presence of the trifluoromethyl group enhances the compound's reactivity and stability in various chemical environments.

Antimicrobial Properties

TFMPMO has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains. The mechanism underlying this activity is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of TFMPMO

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of TFMPMO on various cancer cell lines. Results indicate that TFMPMO exhibits selective cytotoxicity, with significant effects observed in breast and prostate cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (Breast)10
PC-3 (Prostate)15
HeLa (Cervical)>30

The biological activity of TFMPMO is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The highly reactive oxirane ring allows for interactions that can inhibit enzyme activity, making it a potential candidate for drug development targeting specific enzymatic pathways.

Enzyme Inhibition

Research has highlighted TFMPMO's role as an inhibitor of certain enzymes, including those involved in metabolic pathways related to cancer progression. The inhibition mechanism often involves the modification of active site residues, which can lead to reduced enzyme activity and subsequent cellular effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of TFMPMO against resistant bacterial strains. The findings demonstrated that TFMPMO could serve as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity in Cancer Research : A research article from Cancer Letters reported on the selective cytotoxic effects of TFMPMO on prostate cancer cells. The study concluded that TFMPMO could induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .
  • Agricultural Applications : Research has also explored the use of fluorinated compounds like TFMPMO in agrochemicals. A study indicated that such compounds could enhance pesticide efficacy due to their unique chemical properties, leading to improved crop protection strategies .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)7-2-1-3-8(4-7)14-5-9-6-15-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXFAQFMTDGEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-45-5
Record name NSC309812
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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